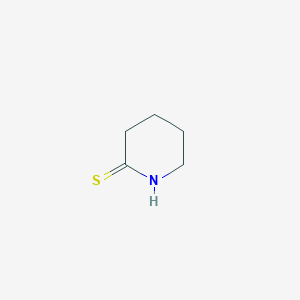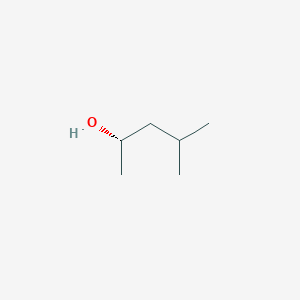![molecular formula C10H15NO3Si B088465 Silane, trimethyl[(4-nitrophenyl)methoxy]- CAS No. 14856-73-6](/img/structure/B88465.png)
Silane, trimethyl[(4-nitrophenyl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(4-nitrophenyl)methoxy]- is an organosilicon compound with the molecular formula C10H15NO3Si It contains a silane group bonded to a trimethyl group and a 4-nitrophenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(4-nitrophenyl)methoxy]- typically involves the reaction of trimethylchlorosilane with 4-nitrophenylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Trimethylchlorosilane+4-nitrophenylmethanol→Silane, trimethyl[(4-nitrophenyl)methoxy]-+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[(4-nitrophenyl)methoxy]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and subsequent condensation to form siloxanes.
Substitution Reactions: The nitro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted phenyl derivatives.
Reduction: 4-aminophenyl derivatives.
Aplicaciones Científicas De Investigación
Silane, trimethyl[(4-nitrophenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for bioanalytical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[(4-nitrophenyl)methoxy]- involves its ability to undergo hydrolysis and condensation reactions, forming stable siloxane bonds. These reactions are facilitated by the presence of moisture or catalysts. The nitro group on the phenyl ring can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Similar in structure but lacks the 4-nitrophenylmethoxy group.
Phenyltrimethoxysilane: Contains a phenyl group instead of a 4-nitrophenylmethoxy group.
Vinyltrimethoxysilane: Contains a vinyl group instead of a 4-nitrophenylmethoxy group.
Uniqueness
Silane, trimethyl[(4-nitrophenyl)methoxy]- is unique due to the presence of both the silane and 4-nitrophenylmethoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
trimethyl-[(4-nitrophenyl)methoxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3Si/c1-15(2,3)14-8-9-4-6-10(7-5-9)11(12)13/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFHZCAAMBBYBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346279 |
Source


|
| Record name | Silane, trimethyl[(4-nitrophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14856-73-6 |
Source


|
| Record name | Silane, trimethyl[(4-nitrophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
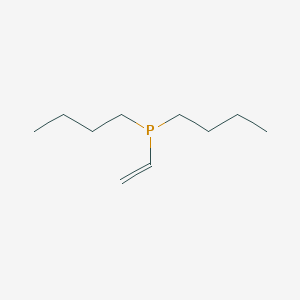
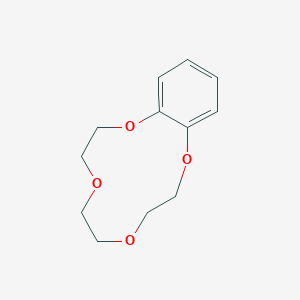
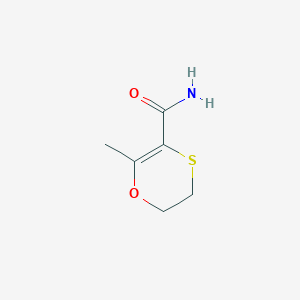
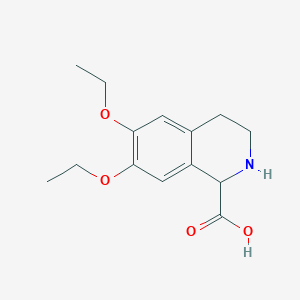
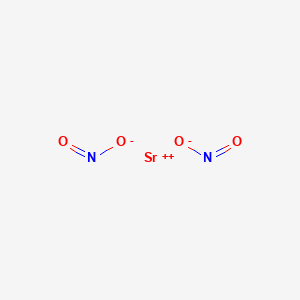
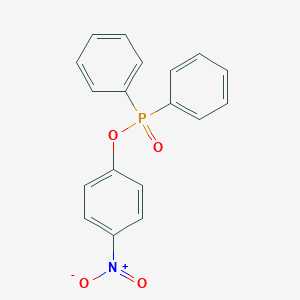
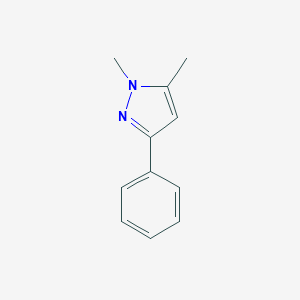
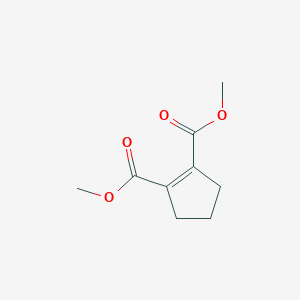
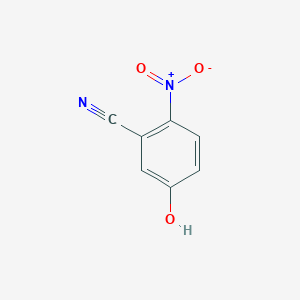

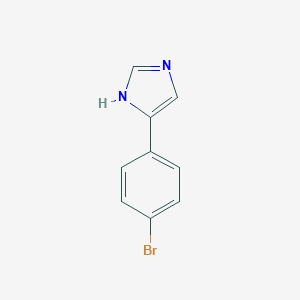
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
